molecular formula C22H31N3O4 B12503090 tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate

Cat. No.: B12503090
M. Wt: 401.5 g/mol
InChI Key: MRMRZYOSJULDBM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate involves several steps. One common method includes the reaction of this compound with appropriate reagents under controlled conditions . The reaction typically requires anhydrous conditions and acid catalysis . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium azide (NaN3). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

tert-Butyl 2-(4-(4-((2,6-dioxopiperidin-3-yl)amino)phenyl)piperidin-1-yl)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and its application as a PROTAC linker, which distinguishes it from other similar compounds .

Properties

Molecular Formula

C22H31N3O4

Molecular Weight

401.5 g/mol

IUPAC Name

tert-butyl 2-[4-[4-[(2,6-dioxopiperidin-3-yl)amino]phenyl]piperidin-1-yl]acetate

InChI

InChI=1S/C22H31N3O4/c1-22(2,3)29-20(27)14-25-12-10-16(11-13-25)15-4-6-17(7-5-15)23-18-8-9-19(26)24-21(18)28/h4-7,16,18,23H,8-14H2,1-3H3,(H,24,26,28)

InChI Key

MRMRZYOSJULDBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)C2=CC=C(C=C2)NC3CCC(=O)NC3=O

Origin of Product

United States

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